
2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-5-(1-イソプロピルピロリジン-2-イル)-4-メチルピリジンは、分子式がC12H17ClN2の化学化合物です。これは、塩基性複素環式有機化合物であるピリジンの誘導体です。
2. 製法
合成経路と反応条件
2-クロロ-5-(1-イソプロピルピロリジン-2-イル)-4-メチルピリジンの合成は、通常、以下の手順で行われます。
出発物質: 合成は、2-クロロ-5-ブロモピリジンや1-イソプロピルピロリジンなどの適切な出発物質の選択から始まります。
反応条件: 反応は、炭酸カリウムなどの塩基とジメチルホルムアミド(DMF)などの溶媒を使用し、制御された条件下で行われます。
カップリング反応: 重要な手順には、パラジウム触媒によって促進される2-クロロ-5-ブロモピリジンと1-イソプロピルピロリジンのカップリング反応が含まれます。
精製: 最終生成物は、カラムクロマトグラフィーなどの技術を使用して精製され、目的の化合物を高純度で得ます。
工業的製造方法
工業的な環境では、2-クロロ-5-(1-イソプロピルピロリジン-2-イル)-4-メチルピリジンの製造は、大規模なバッチ処理または連続フロープロセスで行われる場合があります。反応条件は、スケーラビリティ、効率性、およびコスト効率のために最適化されています。工業生産では、最終製品の一貫性と純度を確保するために、厳格な品質管理対策も重視されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-bromopyridine and 1-isopropylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step involves a coupling reaction between 2-chloro-5-bromopyridine and 1-isopropylpyrrolidine, facilitated by a palladium catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for scalability, efficiency, and cost-effectiveness. Industrial production also emphasizes stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
反応の種類
2-クロロ-5-(1-イソプロピルピロリジン-2-イル)-4-メチルピリジンは、さまざまな化学反応を起こし、それらには以下が含まれます。
置換反応: ピリジン環の塩素原子は、適切な条件下で、アミンやチオールなどの他の求核試薬で置換できます。
酸化反応: この化合物は酸化反応を起こし、対応するN-オキシドを生成することができます。
還元反応: ピリジン環の還元により、ピペリジン誘導体が得られます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコールなどの求核試薬が含まれます。反応は通常、DMFやDMSOなどの極性溶媒中で、炭酸カリウムや水素化ナトリウムなどの塩基を用いて行われます。
酸化反応: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの酸化剤が使用されます。
還元反応: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
生成される主な生成物
置換反応: 生成物には、さまざまな置換ピリジン誘導体が含まれます。
酸化反応: 主な生成物は、ピリジンN-オキシドです。
還元反応: 生成物には、ピペリジン誘導体が含まれます。
4. 科学研究への応用
2-クロロ-5-(1-イソプロピルピロリジン-2-イル)-4-メチルピリジンは、いくつかの科学研究への応用があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用を含む、潜在的な生物活性について研究されています。
医学: 新規薬物の開発における医薬品中間体としての可能性を探る研究が進められています。
工業: これは、農薬やその他の特殊化学品の製造に使用されます。
科学的研究の応用
2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
2-クロロ-5-(1-イソプロピルピロリジン-2-イル)-4-メチルピリジンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節することができます。正確な経路と標的は、特定の用途や研究対象の生物系によって異なります。たとえば、抗菌研究では、細菌酵素を阻害し、必須の細胞プロセスを阻害する可能性があります。
6. 類似化合物の比較
類似化合物
- 2-クロロ-5-(1-メチルピロリジン-2-イル)-4-メチルピリジン
- 2-クロロ-5-(1-エチルピロリジン-2-イル)-4-メチルピリジン
- 2-クロロ-5-(1-プロピルピロリジン-2-イル)-4-メチルピリジン
独自性
2-クロロ-5-(1-イソプロピルピロリジン-2-イル)-4-メチルピリジンは、ピロリジン環にイソプロピル基が存在するため、ユニークです。この構造的特徴は、化学反応性、生物活性、および物理的特性に影響を与える可能性があり、他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(1-methylpyrrolidin-2-yl)-4-methylpyridine
- 2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine
- 2-Chloro-5-(1-propylpyrrolidin-2-yl)-4-methylpyridine
Uniqueness
2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine is unique due to the presence of the isopropyl group on the pyrrolidine ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
特性
分子式 |
C13H19ClN2 |
|---|---|
分子量 |
238.75 g/mol |
IUPAC名 |
2-chloro-4-methyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-9(2)16-6-4-5-12(16)11-8-15-13(14)7-10(11)3/h7-9,12H,4-6H2,1-3H3 |
InChIキー |
ULNDSWTUYCGMJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C2CCCN2C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)
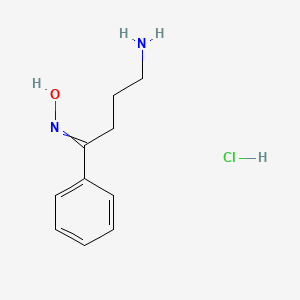
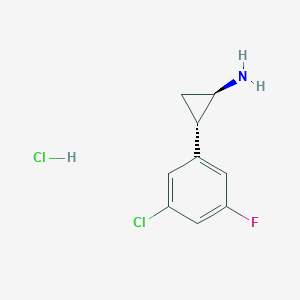
![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)


![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)
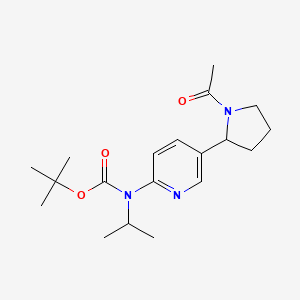
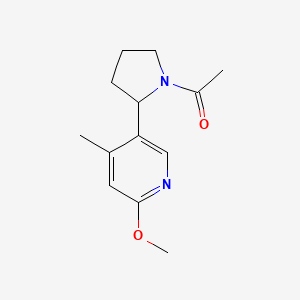
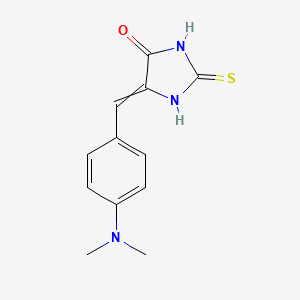
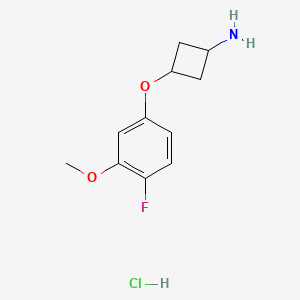
![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B11820335.png)
![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)
